Dapagliflozin-D5
Dapagliflozin-D5
Dapagliflozin-d5 is intended for use as an internal standard for the quantification of dapagliflozin (Item No. 11574) by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM; EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production.
Brand Name:
Vulcanchem
CAS No.:
1204219-80-6
VCID:
VC0126589
InChI:
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2
SMILES:
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Molecular Formula:
C21H25ClO6
Molecular Weight:
413.906
Dapagliflozin-D5
CAS No.: 1204219-80-6
Reference Standards
VCID: VC0126589
Molecular Formula: C21H25ClO6
Molecular Weight: 413.906
CAS No. | 1204219-80-6 |
---|---|
Product Name | Dapagliflozin-D5 |
Molecular Formula | C21H25ClO6 |
Molecular Weight | 413.906 |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 |
Standard InChIKey | JVHXJTBJCFBINQ-CAXKFZQOSA-N |
SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Appearance | Assay:≥99% deuterated forms (d1-d5)A solid |
Description | Dapagliflozin-d5 is intended for use as an internal standard for the quantification of dapagliflozin (Item No. 11574) by GC- or LC-MS. Dapagliflozin is a first generation, selective sodium-glucose linked transporter (SGLT) inhibitor that blocks glucose transport with about 100-fold selectivity for SGLT2 (Ki = 6 nM; EC50 = 1.1 nM) over SGLT1 (Ki = 390 nM). After single oral doses ranging from 0.1 to 1.0 mg/kg, dapagliflozin increases urinary glucose excretion in both normal and diabetic rats, improves glucose tolerance in normal rats, and reduces hyperglycemia in Zucker diabetic fatty rats. Within two weeks of treating diabetic rats with 0.1 to 1.0 mg/kg dapagliflozin, fasting and fed glucose levels have been shown to be significantly lowered as a result of increased glucose utilization accompanied by reduced glucose production. |
Synonyms | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5; BMS 512148-D5 |
PubChem Compound | 45101349 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume